1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea
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Overview
Description
1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group, a pyrazolyl group, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reduction reaction to form 4-methoxybenzyl alcohol. This intermediate is then converted to 4-methoxyphenylacetic acid through oxidation.
Synthesis of the Pyrazolyl Intermediate: 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is synthesized via a condensation reaction between 4-bromobenzaldehyde and 1-methyl-1H-pyrazole.
Coupling Reaction: The two intermediates are coupled using a urea-forming reaction, typically involving a dehydrating agent such as carbonyldiimidazole (CDI) or triphosgene, under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate receptor signaling pathways.
Pathways Involved: The compound’s effects are mediated through pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cellular processes like proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-[2-(4-hydroxyphenyl)ethyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea or 1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiourea.
Uniqueness: The presence of the methoxy group and the specific urea linkage in this compound imparts unique chemical and biological properties, such as enhanced stability and specific binding affinity to molecular targets.
Properties
Molecular Formula |
C22H26N4O2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]urea |
InChI |
InChI=1S/C22H26N4O2/c1-26-16-20(15-25-26)19-7-3-17(4-8-19)11-13-23-22(27)24-14-12-18-5-9-21(28-2)10-6-18/h3-10,15-16H,11-14H2,1-2H3,(H2,23,24,27) |
InChI Key |
KYWDKHBUDYBUGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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